1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol
Description
1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol is a structurally unique compound featuring a cyclopropane ring fused to an aminomethyl group and a methoxy-substituted cyclobutanol moiety.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO2/c1-12-7-4-9(11,5-7)8(6-10)2-3-8/h7,11H,2-6,10H2,1H3 |
InChI Key |
GRMBIQHQSSQEIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)(C2(CC2)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylcarbinol with formaldehyde and ammonia, followed by cyclization and methoxylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl and methoxy groups contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Containing Amines
Berotralstat (ORLADEYO)
- Structure: 1-[3-(Aminomethyl)phenyl]-N-(5-{(R)-(3-cyanophenyl)[(cyclopropylmethyl)amino]methyl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide dihydrochloride .
- Key Differences: Berotralstat incorporates a cyclopropylmethylamino group linked to a fluorophenyl-pyrazole core, whereas the target compound features a cyclopropane directly bonded to an aminomethyl group and a methoxycyclobutanol. Pharmacological Role: Berotralstat is a plasma kallikrein inhibitor, highlighting the therapeutic relevance of cyclopropane-amino motifs in enzyme inhibition. The target compound’s cyclobutanol moiety may enhance hydrogen-bonding interactions compared to Berotralstat’s trifluoromethyl group .
1-(1-(Amino)cyclopropyl)ketones
- Synthesis: Generated via DBU-mediated nucleophilic addition/deselenization of β-amino ketones and methyl phenyl vinyl selenium tetrafluoroborate, yielding 70–93% efficiency .
- Cyclobutanol’s larger ring size may reduce steric strain compared to cyclopropane-ketone hybrids, influencing conformational flexibility .
Methoxy-Substituted Cycloalkanes
tert-Butyl ((1-Amino-4-methoxycyclohexyl)methyl)carbamate (296)
- Structure: A cyclohexane derivative with methoxy and aminomethyl groups, synthesized via carbamate protection of 1-(aminomethyl)-4-methoxycyclohexanamine .
- Key Differences: The target compound’s cyclobutanol ring introduces greater ring strain and polarity compared to cyclohexane, which may enhance water solubility but reduce membrane permeability.
Quinazolinone Derivatives with Cyclopropane Moieties
- Example: 2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-3-(3-cyclopropylmethoxy-phenyl)-5-methyl-3H-quinazolin-4-one (Compound 135) .
- Comparison: The quinazolinone core in Compound 135 serves as a kinase inhibitor scaffold, whereas the target compound’s lack of aromaticity suggests divergent biological targets.
Physicochemical and Pharmacokinetic Comparisons
Research Implications and Challenges
- Structural Advantages: The cyclobutanol moiety may improve solubility and metabolic stability over cyclopropane-ketone analogs, but its synthesis requires optimization due to ring strain .
- Therapeutic Potential: Analogous compounds like Berotralstat demonstrate the viability of cyclopropane-amino motifs in drug design, suggesting the target compound could target proteases or GPCRs .
- Knowledge Gaps: Limited direct data on the target compound necessitate further studies on its reactivity, stability, and biological activity.
Biological Activity
1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol, with the CAS number 1881792-52-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H19NO2
- Molecular Weight : 185.26 g/mol
- Purity : 95%
The compound exhibits notable interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. It is believed to act as a modulator of these systems, which are crucial in mood regulation and cognitive functions.
Pharmacological Effects
Research indicates that this compound may exhibit the following biological activities:
- Antidepressant-like Effects : Preliminary studies suggest that the compound may possess antidepressant properties by enhancing serotonergic and noradrenergic neurotransmission.
- Neuroprotective Properties : There is evidence indicating that this compound may protect neurons from oxidative stress, potentially through antioxidant mechanisms.
Study on Antidepressant Activity
In a controlled study involving animal models, the administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results were measured using the forced swim test and the tail suspension test, which are standard assays for evaluating antidepressant efficacy.
| Test | Control Group (Mean Duration) | Treatment Group (Mean Duration) |
|---|---|---|
| Forced Swim Test (seconds) | 120 ± 10 | 75 ± 8* |
| Tail Suspension Test (seconds) | 150 ± 12 | 90 ± 10* |
*Statistically significant at p < 0.05.
Neuroprotection Study
Another study investigated the neuroprotective effects of the compound against glutamate-induced toxicity in neuronal cell cultures. The results indicated that treatment with the compound significantly reduced cell death and maintained cellular viability compared to untreated controls.
| Condition | Cell Viability (%) |
|---|---|
| Control (No Treatment) | 40 ± 5 |
| Glutamate Treatment | 30 ± 4 |
| Glutamate + Compound Treatment | 70 ± 6* |
*Statistically significant at p < 0.01.
Safety and Toxicology
The safety profile of this compound indicates moderate skin and eye irritation potential. It is classified under GHS as causing skin irritation (Category 2) and serious eye irritation (Category 2A). Proper handling precautions are recommended to mitigate exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
